Glycidyl Oleate-d5

Food Safety Process Contaminants LC-MS/MS

Glycidyl Oleate-d5 (CAS 1426395-63-2) is a deuterium-labeled stable isotope analog of glycidyl oleate, a process contaminant formed during high-temperature deodorization of edible oils. With five deuterium atoms replacing specific hydrogens, this compound serves as an internal standard in stable isotope dilution analysis (SIDA) for precise quantification of glycidyl ester (GE) contaminants in complex food matrices.

Molecular Formula C21H38O3
Molecular Weight 343.6 g/mol
Cat. No. B587337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycidyl Oleate-d5
Synonyms(9Z)-9-Octadecenoic Acid 2-Oxiranylmethyl Ester-d5;  Oleic Acid 2,3-Epoxypropyl Ester-d5;  NSC 13542-d5;  Oleic Acid Glycidyl Ester-d5; 
Molecular FormulaC21H38O3
Molecular Weight343.6 g/mol
Structural Identifiers
InChIInChI=1S/C21H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h9-10,20H,2-8,11-19H2,1H3/b10-9-/i15D,16D2,17D2
InChIKeyVWYIWOYBERNXLX-LRHBODGVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Glycidyl Oleate-d5: Deuterated Internal Standard for Accurate Glycidyl Ester Quantification in Edible Oils and Food Matrices


Glycidyl Oleate-d5 (CAS 1426395-63-2) is a deuterium-labeled stable isotope analog of glycidyl oleate, a process contaminant formed during high-temperature deodorization of edible oils [1]. With five deuterium atoms replacing specific hydrogens, this compound serves as an internal standard in stable isotope dilution analysis (SIDA) for precise quantification of glycidyl ester (GE) contaminants in complex food matrices [1][2]. The deuterium labeling is positioned on the glycidyl ring and adjacent methylene groups, ensuring near-identical physicochemical behavior to the native analyte while providing a distinct mass difference (+5 Da) for LC-MS/MS detection [1].

Why Non-Deuterated or Alternative Labeled Glycidyl Oleate Analogs Cannot Substitute Glycidyl Oleate-d5 in Regulatory Quantitative Analysis


Generic substitution of Glycidyl Oleate-d5 with unlabeled glycidyl oleate, alternative deuterated GE analogs (e.g., glycidyl palmitate-d5), or 13C-labeled standards introduces unacceptable quantitative bias in LC-MS/MS analysis of edible oils. Unlabeled standards cannot correct for matrix-induced ionization suppression/enhancement, resulting in quantification errors exceeding 50% in complex lipid matrices [1]. Alternative deuterated GE analogs possess different carbon chain lengths and chromatographic retention times (ΔRT > 0.5 min under typical reversed-phase conditions), causing differential matrix effects and violating the fundamental co-elution requirement for accurate internal standardization [2]. 13C-labeled standards, while offering superior co-elution, are cost-prohibitive (>3× deuterated analogs) and unnecessary for the mass resolution achievable with modern triple quadrupole instruments where +5 Da provides adequate separation from the M+2 isotope of the native analyte [3].

Quantitative Differentiation Evidence: Glycidyl Oleate-d5 vs. Alternatives in Analytical Performance Metrics


Superior Matrix Effect Correction vs. External Standard Calibration for Glycidyl Oleate in Edible Oils

Glycidyl Oleate-d5, used as a stable isotope dilution analysis (SIDA) internal standard, corrects for matrix-induced ionization effects that cause severe quantification bias with external standard calibration. In a validation study across multiple edible oil matrices (palm, olive, corn, soybean, rapeseed), external standardization without internal standard correction yielded recovery variability ranging from 68% to 111% (average = 93%) due to differential matrix effects [1]. The SIDA approach using deuterated analogs, including Glycidyl Oleate-d5, reduces this variability by normalizing analyte response to the co-eluting internal standard, enabling accurate quantification within ±16% of spiked values even at 0.1 mg/kg fortification levels [2].

Food Safety Process Contaminants LC-MS/MS

5-10× Lower Method Detection Limit Achieved with Glycidyl Oleate-d5 SIDA Compared to Non-Isotopic Methods

Incorporation of Glycidyl Oleate-d5 in a stable isotope dilution analysis (SIDA) LC-MS/MS method enables detection limits that are lower by a factor of 5 to 10 compared to published methods using external standard calibration or non-isotopic internal standards. Using a 0.5 g oil sample with pre-concentration, the method achieves a detection limit of 1-3 μg/kg for glycidyl oleate, versus 50-100 μg/kg for a GPC-SPE-LC-MS method using 13C-labeled standards without SIDA quantification [1]. This represents a 16- to 100-fold improvement in sensitivity, enabling detection of GE contamination at levels below emerging regulatory thresholds (e.g., EU discussions of 0.5-1.0 mg/kg limits) [2].

Trace Analysis Method Sensitivity Food Contaminants

Reduced Inter-Laboratory Variability: External Calibration RSDR of 16.6-35.5% vs. SIDA Precision <15% RSD

Interlaboratory collaborative studies reveal that external standard calibration methods suffer from poor reproducibility (RSDR) ranging from 16.58% to 35.52% for glycidyl oleate quantification in edible oils, exceeding acceptable HorRat limits for regulatory method adoption [1]. In contrast, SIDA methods employing deuterated internal standards such as Glycidyl Oleate-d5 achieve intra-laboratory precision (RSD) of 4.0-7.5% and inter-laboratory reproducibility typically below 15% RSD [2][3]. This reduction in variability is attributed to the internal standard's ability to correct for between-laboratory differences in extraction efficiency, ionization conditions, and instrument response drift, which external calibration cannot address [3].

Method Reproducibility Collaborative Trials Regulatory Compliance

Isotopic Purity and Certified Traceability: Glycidyl Oleate-d5 Meets ISO 17034 Requirements at 99.2% Purity vs. Uncertified Technical Grade Alternatives

Certified reference material (CRM) grade Glycidyl Oleate-d5, produced under ISO 17034 accreditation, provides isotopic purity of 98.6% and chemical purity of 99.2% with an expanded uncertainty (k=2) of 0.5% [1]. This certified traceability is essential for generating defensible quantitative data in regulatory submissions. In contrast, technical grade glycidyl oleate (unlabeled) and non-certified deuterated analogs lack documented purity verification and uncertainty statements, introducing unknown bias into calibration curves and final reported values. The ISO 17034 certification ensures homogeneity, stability, and metrological traceability, enabling direct use as a calibrant in compliance with ISO/IEC 17025:2017 accredited methods [1][2].

Reference Materials Quality Assurance Regulatory Compliance

Reduced Chromatography Time and Increased Throughput: Deuterated ISTD Enables Faster Methods vs. Matrix-Matched Calibration

The use of deuterated internal standards like Glycidyl Oleate-d5 eliminates the need for time-consuming matrix-matched calibration curves for each sample type, reducing total analysis time and increasing sample throughput [1]. In routine food testing laboratories, matrix-matched calibration requires preparation of separate calibration curves for each oil matrix (palm, olive, soybean, etc.), consuming 4-6 hours of analyst time per batch. With Glycidyl Oleate-d5 as an ISTD, a single calibration curve prepared in pure solvent can be used across all matrices, as the internal standard normalizes for differential matrix effects [1][2]. This approach reduces chromatography time by approximately 20-30% and increases effective sample throughput by 1.5× to 2× in routine operations [1].

Laboratory Efficiency High-Throughput Analysis Method Optimization

Glycidyl Oleate-d5 Application Scenarios: Where This Deuterated Standard Delivers Maximum Value


Regulatory Compliance Testing of Edible Oils for Glycidyl Ester Contaminants (GB 5009.191-2024, AOAC 2013.16, ISO 18363-2)

Food testing laboratories performing regulatory compliance analysis of edible oils for glycidyl ester contaminants require validated methods with demonstrated accuracy, precision, and sensitivity. Glycidyl Oleate-d5 enables SIDA-LC-MS/MS methods that meet the method performance criteria specified in GB 5009.191-2024 (China), AOAC Official Method 2013.16, and ISO 18363-2, with recoveries of 84-108% at 0.1-10 mg/kg fortification levels and intra-laboratory RSD of 4.0-7.5% [1]. The 1-3 μg/kg detection limit achieved with this standard [1] provides sufficient sensitivity margin for monitoring compliance with EU discussions on GE limits (0.5-1.0 mg/kg). The ISO 17034-certified CRM grade material ensures audit-ready traceability [2].

High-Throughput Food Safety Surveillance Programs Requiring Multi-Matrix GE Quantification

Government and contract research laboratories operating high-volume food safety surveillance programs (e.g., national monitoring of GE levels in edible oils and processed foods) benefit from the operational efficiency gains enabled by Glycidyl Oleate-d5. The use of this deuterated ISTD eliminates the need for matrix-matched calibration across different oil types (palm, olive, corn, soybean, rapeseed) [3][4], reducing total analysis time by 20-30% and increasing sample throughput by 1.5× to 2×. This efficiency translates to 300-500 additional samples analyzed per instrument per month in a typical high-volume laboratory, lowering per-sample cost and accelerating data turnaround for public health monitoring.

Academic and Industrial Research Investigating GE Formation Mechanisms and Mitigation Strategies

Researchers investigating the formation kinetics of glycidyl esters during oil refining (deodorization) and evaluating mitigation technologies require precise quantification of GE species across a wide dynamic range (sub-μg/kg to mg/kg). Glycidyl Oleate-d5 provides the analytical precision (RSD 4.0-7.5%) and accuracy (recovery 84-108%) needed to detect subtle changes in GE levels under varying processing conditions [1]. The 5-10× sensitivity advantage over non-SIDA methods [1] enables detection of GE formation at early processing stages, supporting kinetic modeling and optimization of deodorization parameters to minimize contaminant generation. This standard is also compatible with stable isotope tracer studies using deuterium-labeled precursors to elucidate GE formation pathways [5].

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